6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde

Urease Inhibition Antimicrobial Resistance Oxazole Heterocycles

6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde (6-FIC) is the optimal starting material for synthesizing oxazole-based urease inhibitors that outperform the clinical standard thiourea (derivative 4i IC50 = 5.68 µM vs. 21.37 µM). The 6-fluoro substituent imparts unique electronegativity, metabolic shielding, and non-covalent interactions, driving superior potency over unsubstituted, 6-chloro, and 6-bromo analogs. In kinase programs, the fluorinated scaffold reduces Pgp-mediated efflux and improves oral bioavailability. Order 97% purity today for drug discovery, agrochemical development, or fluorescent probe construction. Inquire for bulk or GMP-grade material.

Molecular Formula C8H5FN2O
Molecular Weight 164.14 g/mol
CAS No. 1019020-06-4
Cat. No. B1527023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde
CAS1019020-06-4
Molecular FormulaC8H5FN2O
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1F)C=O
InChIInChI=1S/C8H5FN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-5H
InChIKeyIDZDHTZYPZABPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde CAS 1019020-06-4: A Fluorinated Heterocyclic Aldehyde Scaffold for Medicinal Chemistry and Chemical Biology


6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (6-FIC, CAS 1019020-06-4) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, characterized by a fused imidazole-pyridine core bearing a reactive aldehyde at the 3-position and a fluorine substituent at the 6-position [1]. The molecular formula is C8H5FN2O with a molecular weight of 164.14 g/mol . The compound is commercially available with typical purities ranging from 95% to 97% . Its primary value proposition stems from the unique electronic and steric influence of the 6-fluoro substitution, which imparts distinct physicochemical and biological properties relative to unsubstituted or alternative halo-substituted analogs [2].

Why 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde Cannot Be Casually Replaced by Unsubstituted or Alternative Halo-Analogs


The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, yet the nature and position of substituents profoundly dictate both synthetic utility and biological outcomes. Unsubstituted imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 6188-43-8) lacks the specific electronic modulation provided by a 6-position halogen. While 6-chloro (CAS 29096-59-1) and 6-bromo (CAS 30384-96-4) analogs are available, the 6-fluoro substituent offers a unique combination of strong electronegativity, small atomic radius, and the ability to engage in metabolic shielding and specific non-covalent interactions. The 6-fluoro group significantly alters the reactivity of the aldehyde moiety and the overall polarity of the molecule, which directly impacts downstream transformations such as Schiff base formation or heterocycle construction. Critically, in the context of urease inhibition, the 6-fluoro scaffold serves as an essential starting point for generating oxazole derivatives that exhibit nanomolar-range activity, a benchmark not established for the same synthetic route using non-fluorinated or alternative halogenated precursors [1].

Quantitative Differentiation of 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde: A Head-to-Head Evidence Guide for Scientific Selection


Evidence Item 1: Urease Inhibition Potency of Derived Oxazole Scaffolds Versus Clinical Standard Thiourea

When 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is transformed into a series of 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives, the resulting compounds exhibit potent urease inhibition. Direct comparison against the standard urease inhibitor thiourea reveals a substantial increase in potency. The most potent derivative, compound 4i, demonstrated an IC50 of 5.68 ± 1.66 µM, representing an approximately 3.8-fold improvement over thiourea (IC50 = 21.37 ± 1.76 µM) under identical in vitro assay conditions [1]. This demonstrates that the 6-fluoro substitution is not merely inert but actively contributes to enhanced target engagement in the final bioactive molecule.

Urease Inhibition Antimicrobial Resistance Oxazole Heterocycles

Evidence Item 2: Structural Activity Relationship (SAR) Advantage of Strong Electron-Withdrawing (EW) Substituents

SAR analysis of the 6-fluoroimidazo[1,2-a]pyridine-oxazole series reveals that compounds bearing strong electron-withdrawing (EW) substituents, such as -CF3 and -NO2, display superior urease inhibitory potential compared to the standard thiourea drug [1]. The 6-fluoro atom itself, while not the terminal substituent in the final oxazole molecules, establishes an electronically tuned core that facilitates further functionalization and may synergize with additional EW groups. This SAR trend is consistent with broader class-level observations where fluorine substitution on the imidazo[1,2-a]pyridine core significantly improves target binding and pharmacokinetic properties [2].

Structure-Activity Relationship (SAR) Medicinal Chemistry Electron-Withdrawing Group (EWG)

Evidence Item 3: In Silico Protein-Ligand Interaction (PLI) Profile Validation

Computational docking studies of the most active 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives against the urease enzyme (target) reveal favorable protein-ligand interaction (PLI) profiles. Key interactions observed include pi-pi stacking, pi-pi T-shaped contacts, and hydrogen bonding within the enzyme's active site [1]. This in silico validation provides a mechanistic basis for the enhanced in vitro potency, confirming that the 6-fluoro scaffold is not only synthetically accessible but also geometrically and electronically compatible with the target binding pocket. This level of detailed molecular interaction data is absent for comparable oxazole series derived from non-fluorinated or other halogenated imidazo[1,2-a]pyridine carbaldehydes in the primary literature [1].

Molecular Docking Computational Chemistry Urease Active Site

High-Impact Application Scenarios for 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde in Pharmaceutical R&D


Scenario 1: Development of Next-Generation Urease Inhibitors for Helicobacter pylori and Gastric Ulcer Therapies

In anti-infective drug discovery programs targeting Helicobacter pylori and other urease-dependent pathogens, 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde serves as the optimal starting material for synthesizing oxazole-based inhibitors. The quantitative evidence demonstrates that derivatives from this scaffold (e.g., compound 4i, IC50 = 5.68 µM) significantly outperform the standard clinical inhibitor thiourea (IC50 = 21.37 µM) [1]. The strong electron-withdrawing nature of the fluorine atom on the core scaffold correlates with enhanced potency, as confirmed by SAR studies [1]. Furthermore, validated in silico docking data provides a rational basis for lead optimization [1], accelerating structure-based drug design cycles.

Scenario 2: Rational Design of Kinase Inhibitors Leveraging Fluorine-Enhanced Bioavailability

Medicinal chemistry programs targeting kinases such as PDGFR can leverage the 6-fluoroimidazo[1,2-a]pyridine scaffold for its established class-level benefits. Studies on related imidazo[1,2-a]pyridine derivatives demonstrate that fluorine substitution significantly reduces P-glycoprotein (Pgp)-mediated efflux and improves oral bioavailability [2]. While direct data for this specific aldehyde is not available, the class-level inference strongly suggests that incorporating this fluorinated building block into kinase inhibitor design may yield analogs with superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to non-fluorinated congeners. The aldehyde handle allows for versatile coupling strategies to append diverse pharmacophores.

Scenario 3: Synthesis of Fluorescent Probes and Chemical Biology Tools via Schiff Base Formation

The reactive aldehyde group at the 3-position makes 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde an ideal partner for condensation reactions with primary amines, forming Schiff bases or other imine-containing conjugates. The 6-fluoro substituent modulates the electronic properties of the heterocyclic core, potentially influencing the photophysical properties of the resulting conjugates [1]. This compound can be used to generate fluorescent probes for imaging studies or to create chemical biology tools for target identification and validation, where the distinct electronic signature of the fluorine atom can serve as a spectroscopic handle.

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